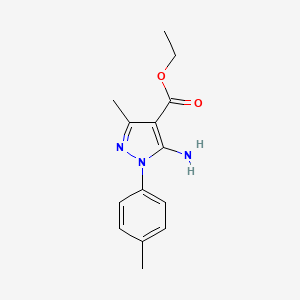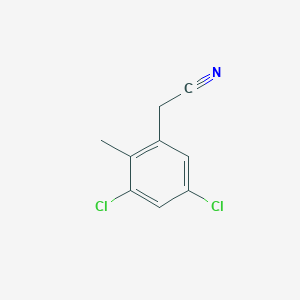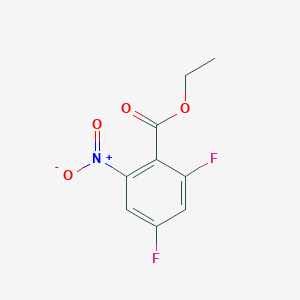![molecular formula C5H8N6 B1460273 5-[(1S)-1-叠氮乙基]-1-甲基-1H-1,2,3-三唑 CAS No. 1909286-56-1](/img/structure/B1460273.png)
5-[(1S)-1-叠氮乙基]-1-甲基-1H-1,2,3-三唑
描述
5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole, or 5-AEMT, is a small molecule that has recently been studied for its potential use in a variety of scientific research applications. 5-AEMT is a member of the triazole family, which is known for its stability and reactivity. 5-AEMT has been used in a variety of research applications, including as a substrate for enzymatic reactions, as a tool to study the structure and function of proteins, and as a model for drug discovery.
科学研究应用
高密度含能材料
三硝基甲基取代的三唑盐,包括与本化合物相似的衍生物,代表了一类新的高密度含能材料。这些化合物表现出高密度、中等到良好的热稳定性、可接受的氧平衡和优异的爆轰性能,使其可能优于现有的炸药化合物,如 RDX (Thottempudi 和 Shreeve,2011 年)。
有机合成和药物化学
已经合成了一系列 5-氟烷基化 1H-1,2,3-三唑,展示了 1,2,3-三唑在区域选择性 1,3-偶极环加成反应中的多功能性。这些反应突出了该化合物在创建具有进一步化学转化潜力的新型有机化合物中的效用 (彭和朱,2003 年)。
新型双环和杂环化合物
对通过三唑连接基线性连接到碳环和杂环的咪唑和 1,2,3-三唑的合成研究证明了三唑衍生物可以实现的结构多样性。这些化合物对药物化学具有重要意义,为药物开发和生物活性分子的合成提供了新的途径 (Beliaev 等人,2018 年)。
抗菌活性
已经合成并评估了取代的 1,2,3-三唑的抗菌活性,证明了三唑衍生物在促进新的抗菌剂开发方面的潜力。这项研究强调了三唑化合物在解决耐药菌株方面的生物学相关性 (Holla 等人,2005 年)。
属性
IUPAC Name |
5-[(1S)-1-azidoethyl]-1-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6/c1-4(8-9-6)5-3-7-10-11(5)2/h3-4H,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZTRVYKAXTHN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=NN1C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)

![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460192.png)
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate](/img/structure/B1460193.png)

![8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride](/img/structure/B1460196.png)



![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)



